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molecular formula C8H7BrO3 B183164 methyl 5-bromo-2-hydroxybenzoate CAS No. 4068-76-2

methyl 5-bromo-2-hydroxybenzoate

Cat. No. B183164
M. Wt: 231.04 g/mol
InChI Key: FJYDBKPPGRZSOZ-UHFFFAOYSA-N
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Patent
US07589232B2

Procedure details

To a solution of 5-bromosalicylic acid (200 g, 0.92 mol) in methanol (2 L) was added thionylchloride (440 g, 3.7 mol) at 0° C. with stirring and then allowed to reflux at 70° C. for 40 h. Excess solvent was distilled off and to the crude residue was added EtOAc (2 L). The organic layer was washed with 10% cold aqueous NaHCO3 solution (2×1 L), brine and dried. The solvent was removed under vacuum to give the title compound as a low melting point solid (190 g, 89%). TLC: PetEther/EtOAc, 7:3, Rf: 0.6
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[CH3:16]O>>[CH3:16][O:8][C:7](=[O:9])[C:6]1[C:5](=[CH:4][CH:3]=[C:2]([Br:1])[CH:10]=1)[OH:11]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
BrC1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
440 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2 L
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Excess solvent was distilled off and to the crude residue
ADDITION
Type
ADDITION
Details
was added EtOAc (2 L)
WASH
Type
WASH
Details
The organic layer was washed with 10% cold aqueous NaHCO3 solution (2×1 L), brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(C=1C(O)=CC=C(C1)Br)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 190 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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